molecular formula C10H5BrClNO2 B11838003 3-Bromo-2-chloroquinoline-4-carboxylic acid

3-Bromo-2-chloroquinoline-4-carboxylic acid

Cat. No.: B11838003
M. Wt: 286.51 g/mol
InChI Key: AASGWEKMPGEOGZ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroquinoline-4-carboxylic acid: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloroquinoline-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of quinoline derivatives followed by carboxylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-2-chloroquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is being investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the function of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Chloroquinoline-4-carboxylic acid
  • 3-Bromoquinoline-4-carboxylic acid
  • 2-Bromoquinoline-4-carboxylic acid

Comparison: Compared to its analogs, 3-Bromo-2-chloroquinoline-4-carboxylic acid offers a unique combination of bromine and chlorine substitutions, which can enhance its reactivity and biological activity. The presence of both halogens allows for more versatile chemical modifications and potentially broader applications in medicinal chemistry .

Properties

Molecular Formula

C10H5BrClNO2

Molecular Weight

286.51 g/mol

IUPAC Name

3-bromo-2-chloroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-8-7(10(14)15)5-3-1-2-4-6(5)13-9(8)12/h1-4H,(H,14,15)

InChI Key

AASGWEKMPGEOGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Br)C(=O)O

Origin of Product

United States

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